molecular formula C18H18N2O5 B5553874 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate

Cat. No. B5553874
M. Wt: 342.3 g/mol
InChI Key: ACOSMWWQLPELNO-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, also known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various diseases. This peptide was first isolated from ovine hypothalamus and has since been found to play a crucial role in regulating several physiological processes, including neurotransmission, hormone secretion, and immune function.

Mechanism of Action

The mechanism of action of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves binding to specific receptors, namely PAC1, VPAC1, and VPAC2 receptors. Upon binding, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate activates various signaling pathways, including cyclic AMP (cAMP) and phospholipase C (PLC) pathways, which mediate its physiological effects. 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has also been found to regulate ion channels, including calcium and potassium channels, which play a crucial role in neurotransmission and hormone secretion.
Biochemical and Physiological Effects
2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to have various biochemical and physiological effects, including regulating neurotransmission, hormone secretion, and immune function. In the nervous system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to enhance synaptic plasticity, regulate neuronal excitability, and promote neuronal survival. In the endocrine system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. In the immune system, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to have anti-inflammatory effects and can regulate the function of immune cells, including T cells and macrophages.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in lab experiments is its high specificity for its receptors, which allows for precise modulation of its physiological effects. 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate is also stable and can be easily synthesized using solid-phase peptide synthesis. However, one of the limitations of using 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate is its relatively short half-life, which can limit its therapeutic potential in vivo.

Future Directions

There are several future directions for the study of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate, including developing more stable analogs of the peptide, investigating its potential therapeutic applications in other diseases, and elucidating its precise mechanism of action. Additionally, further research is needed to better understand the role of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate in regulating immune function and its potential applications in immunotherapy.

Synthesis Methods

The synthesis of 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate involves solid-phase peptide synthesis, which is a well-established technique for the preparation of peptides. This method involves the use of a resin as a support for the growing peptide chain, which is then protected by various chemical groups. The peptide chain is elongated by sequentially adding amino acids, which are then deprotected and cleaved from the resin to yield the final product. The purity and yield of the product can be improved by using various purification techniques, such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. In neurological disorders, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to have neuroprotective effects against ischemic stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In cardiovascular diseases, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been found to have vasodilatory effects and can protect against myocardial ischemia-reperfusion injury. In cancer, 2-methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate has been shown to inhibit the growth and metastasis of various types of cancer cells.

properties

IUPAC Name

[2-methoxy-4-[(E)-[(2-phenoxyacetyl)hydrazinylidene]methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-13(21)25-16-9-8-14(10-17(16)23-2)11-19-20-18(22)12-24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOSMWWQLPELNO-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[2-(phenoxyacetyl)carbonohydrazonoyl]phenyl acetate

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